

An In-depth Technical Guide to 3',4'-(Methylenedioxy)acetophenone

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Compound of Interest

Compound Name: 3',4'-(Methylenedioxy)acetophenone

Cat. No.: B355635

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Abstract

This technical guide provides a comprehensive overview of **3',4'-(Methylenedioxy)acetophenone**, a significant ketone intermediate in organic synthesis. The document details its discovery and historical context, focusing on its relationship with piperonal and early synthetic methodologies. A thorough compilation of its physicochemical properties is presented in tabular format for ease of reference. Detailed experimental protocols for its synthesis, primarily via Friedel-Crafts acylation, are provided. Furthermore, this guide explores the role of **3',4'-(Methylenedioxy)acetophenone** as a crucial precursor to biologically active compounds, particularly chalcones, and illustrates this synthetic pathway with a detailed workflow diagram. This document serves as a critical resource for professionals engaged in synthetic chemistry and drug discovery.

Introduction

3',4'-(Methylenedioxy)acetophenone, also known as acetopiperone, is an aromatic ketone characterized by a methylenedioxy functional group attached to a phenyl ring. This structural motif, present in many natural products, imparts unique chemical and biological properties. While not known for extensive direct biological activity, it serves as a pivotal intermediate in the synthesis of a wide array of more complex molecules. Its primary utility lies in providing a foundational structure for the elaboration of pharmacologically active compounds, including

antifungal and anticancer agents. This guide delves into the historical synthesis, physicochemical characteristics, and synthetic applications of this versatile compound.

Discovery and History

The history of **3',4'-(Methylenedioxy)acetophenone** is intrinsically linked to the discovery and study of its aldehyde analogue, piperonal (heliotropin). Piperonal was first prepared in 1869 by Rudolf Fittig and Wilhelm Mielck from piperine, the main alkaloid in black pepper. Early synthetic work on compounds bearing the methylenedioxy group paved the way for the eventual synthesis of **3',4'-(Methylenedioxy)acetophenone**.

While a definitive "discovery" of **3',4'-(Methylenedioxy)acetophenone** as a novel compound is not prominently documented as a singular event, its synthesis became a logical extension of the burgeoning field of aromatic chemistry in the late 19th and early 20th centuries. Early preparations were likely achieved through methods analogous to those used for other acetophenones. One of the early documented syntheses involved the reaction of piperonylic acid with acetic acid vapors at high temperatures over a thoria catalyst.^[1] A reference in the Journal of the American Chemical Society from 1957 also points to early synthetic work on this compound.^[1] The development of the Friedel-Crafts acylation in 1877 provided a more direct and versatile route to acetophenones in general, a method that remains a cornerstone for the synthesis of **3',4'-(Methylenedioxy)acetophenone** today.

Physicochemical Properties

A comprehensive summary of the physical and chemical properties of **3',4'-(Methylenedioxy)acetophenone** is provided in the tables below.

Table 1: General and Physical Properties

Property	Value
Molecular Formula	C ₉ H ₈ O ₃
Molecular Weight	164.16 g/mol
Appearance	Beige solid
Melting Point	87-89 °C
Boiling Point	294.6 °C at 760 mmHg
Flash Point	122.8 °C
Density	1.242 g/cm ³
Water Solubility	Slightly soluble

Table 2: Spectroscopic Data

Spectroscopy	Data
¹ H NMR	Signals corresponding to the methyl, methylenedioxy, and aromatic protons.
¹³ C NMR	Resonances for the carbonyl, methyl, methylenedioxy, and aromatic carbons.
IR	Characteristic peaks for the carbonyl group and aromatic ring.
Mass Spectrum	Molecular ion peak corresponding to the molecular weight.

Table 3: Chemical Identifiers

Identifier	Value
CAS Number	3162-29-6
PubChem CID	18488
InChI	InChI=1S/C ₉ H ₈ O ₃ /c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3

Experimental Protocols

The most common and efficient method for the synthesis of **3',4'-(Methylenedioxy)acetophenone** is the Friedel-Crafts acylation of 1,3-benzodioxole (1,2-methylenedioxybenzene). A detailed protocol for this synthesis is provided below.

Friedel-Crafts Acylation of 1,3-Benzodioxole

This protocol describes the acylation of 1,3-benzodioxole with acetic anhydride using a Lewis acid catalyst.

Materials:

- 1,3-Benzodioxole
- Acetic anhydride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (CH_2Cl_2)
- Hydrochloric acid (HCl), 10% aqueous solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel

- Rotary evaporator

Procedure:

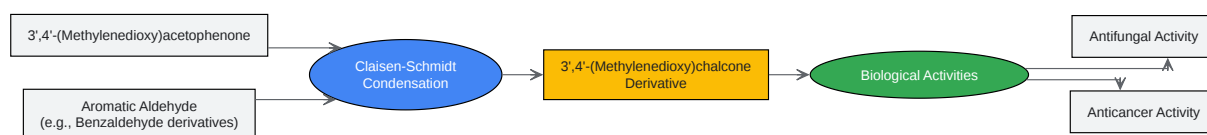
- In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane.
- Cool the suspension in an ice bath with stirring.
- Slowly add acetic anhydride (1.1 eq) to the cooled suspension via a dropping funnel.
- To this mixture, add a solution of 1,3-benzodioxole (1.0 eq) in dry dichloromethane dropwise over a period of 30 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 10% hydrochloric acid.
- Stir the mixture until all the aluminum salts have dissolved.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water, and finally brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield **3',4'-(Methylenedioxy)acetophenone** as a beige solid.

Applications in Synthesis

3',4'-(Methylenedioxy)acetophenone is a valuable building block for the synthesis of various biologically active molecules. A notable application is in the preparation of chalcones, which are known to exhibit a wide range of pharmacological activities, including antifungal and anticancer properties.[2][3]

Synthesis of Biologically Active Chalcones

The Claisen-Schmidt condensation of **3',4'-(Methylenedioxy)acetophenone** with various aromatic aldehydes yields chalcones. These compounds have been investigated for their potential as therapeutic agents.



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Caption: Synthetic pathway from **3',4'-(Methylenedioxy)acetophenone** to biologically active chalcones.

Conclusion

3',4'-(Methylenedioxy)acetophenone is a compound of significant interest in the field of organic synthesis. While its direct biological applications are limited, its role as a versatile precursor to a variety of pharmacologically active molecules, particularly chalcones, is well-established. This guide has provided a detailed overview of its history, physicochemical properties, and synthetic methodologies. The information presented herein is intended to be a valuable resource for researchers and professionals in drug development and synthetic chemistry, facilitating further exploration and application of this important chemical intermediate.

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